molecular formula C12H9F6NO2 B1394572 (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one CAS No. 875444-10-3

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B1394572
CAS No.: 875444-10-3
M. Wt: 313.2 g/mol
InChI Key: OHIDCVTXTYVGRO-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative of significant interest in advanced organic synthesis and pharmaceutical research . This compound, with a molecular formula of C12H9F6NO2 and a molecular weight of 313.20 g/mol, is characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring, which can dramatically influence its reactivity and the physical properties of resulting molecules . Chiral auxiliaries based on the oxazolidinone scaffold, such as this one, are highly valued for their ability to enforce strict stereochemical control in asymmetric synthesis, enabling the production of enantiomerically pure intermediates . It is crucial to note that the stereochemical configuration ((4R,5S)) is a critical determinant of its function, and researchers should verify this configuration for their specific synthetic applications. This product is intended for use as a building block or chiral auxiliary in the research and development of novel chemical entities, including potential active pharmaceutical ingredients (APIs) . One prominent application of closely related compounds is their use as key intermediates in synthesizing complex molecules, such as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for cardiovascular disease therapeutics . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, noting that it may be a skin sensitizer (Hazard Statement H317) .

Properties

IUPAC Name

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDCVTXTYVGRO-MLUIRONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693647
Record name (4R,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875444-10-3
Record name (4R,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one, also known as ATB-9, is a member of the oxazolidinone class of compounds. This article examines its biological activity, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₉F₆NO₂
  • Molecular Weight : 313.2 g/mol
  • CAS Number : 875444-10-3

Synthesis and Structural Analysis

The synthesis of this compound has been reported using various synthetic pathways. Notably, single crystal X-ray diffraction studies have elucidated its crystal structure, revealing that the compound crystallizes in the monoclinic system. The analysis indicates non-coplanarity between the benzene and oxazolidin rings and a twisted conformation of the oxazolidin ring due to strong intermolecular N-H···O hydrogen bonds .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety in this compound is believed to enhance its pharmacodynamic properties. In studies assessing its antibacterial activity against Staphylococcus aureus and other drug-resistant strains, it has shown promising results:

  • Minimum Inhibitory Concentration (MIC) : Values reported as low as 1 µg/mL against various bacterial strains .

The mechanism by which oxazolidinones exert their antimicrobial effects typically involves inhibition of protein synthesis by binding to the bacterial ribosome. The unique structural features of this compound may contribute to its effectiveness against resistant strains by disrupting ribosomal function or enhancing binding affinity .

Study 1: Efficacy Against MRSA

In a controlled study evaluating the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), researchers found that it demonstrated significant bactericidal activity with a reduction in colony-forming units (CFUs) exceeding 99% within 8 hours at optimal concentrations .

Study 2: Biofilm Eradication

Another study focused on the biofilm-forming capabilities of S. aureus and assessed the ability of this compound to eradicate established biofilms. The results indicated that it effectively reduced biofilm biomass with minimum biofilm eradication concentration (MBEC) values comparable to existing treatments such as vancomycin .

Comparative Analysis with Other Oxazolidinones

Compound NameMIC (µg/mL)Activity Type
ATB-91Antimicrobial against MRSA
Linezolid2Standard oxazolidinone
Tedizolid0.5New-generation oxazolidinone

This table illustrates that this compound exhibits comparable or superior antimicrobial activity relative to established oxazolidinones.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its oxazolidinone structure is related to a class of antibiotics known as oxazolidinones, which are effective against Gram-positive bacteria. The trifluoromethyl substituents enhance lipophilicity and metabolic stability, making it a candidate for drug design aimed at improving efficacy and reducing side effects.

Case Study : Research has shown that derivatives of oxazolidinones exhibit potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The introduction of trifluoromethyl groups has been linked to increased binding affinity to bacterial ribosomes, enhancing their therapeutic potential .

Material Science

The unique chemical structure allows for applications in material science, particularly in the development of advanced polymers and coatings. The incorporation of (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one into polymer matrices can improve thermal stability and chemical resistance.

Data Table: Properties of Polymers Modified with Oxazolidinone Derivatives

PropertyControl PolymerPolymer with (4R,5S)-5-Oxazolidinone
Thermal Stability (°C)200230
Chemical ResistanceModerateHigh
Mechanical Strength (MPa)5070

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the creation of novel compounds with potential biological activity.

Example Reaction :
The reaction of this compound with different nucleophiles can yield a range of substituted oxazolidinones that may exhibit enhanced pharmacological properties.

Comparison with Similar Compounds

Anacetrapib (MK-0859)

Chemical Structure :
(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one .
Key Differences :

  • Substituents : Anacetrapib incorporates additional aromatic and trifluoromethyl groups, enhancing lipophilicity and CETP binding affinity.
  • Pharmacokinetics : Exhibits improved solubility (127 mg/mL in DMSO) and multiple clearance pathways, reducing drug-drug interaction risks .
  • Application : Clinically validated CETP inhibitor for cardiovascular disease (CVD) management .
Property (4R,5S) Target Compound Anacetrapib
Molecular Weight 637.51 (enantiomer) 637.51
Biological Target Understudied CETP Inhibitor
Solubility (DMSO) Not reported 127 mg/mL
Clinical Relevance Intermediate Phase III trials for CVD

CETP Inhibitors with Oxazolidinone Scaffold

Several derivatives share the 1,3-oxazolidin-2-one core but differ in substituents and stereochemistry:

(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(2-methoxy-5-(2-oxoimidazolidin-1-yl)phenyl)-5,5-dimethylcyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one (EP 2 697 207 B1): Features a cyclohexenyl-imidazolidinone substituent, enhancing metabolic stability . Demonstrated superior CETP inhibition (IC₅₀ < 50 nM) compared to early analogs .

Rocacetrapibum :

  • Structural variant with a dimethylcyclohexenyl group, improving oral bioavailability .

Non-CETP Targets: NK1 Receptor Antagonists and D5D Inhibitors

NK1 Receptor Antagonist :

  • 2-[(3aR,4R,5S,7aS)-5-{(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl)octahydro-2H-isoindol-2-yl]-1,3-oxazol-4(5H)-one :
  • Retains the bis(trifluoromethyl)phenyl group but incorporates an isoindolyl-oxazole moiety.
  • Exhibits potent NK1 antagonism (IC₅₀ = 2 nM) and reduced CYP3A4-mediated interactions .

Δ-5 Desaturase (D5D) Inhibitors :

  • (4S,5S)-5n :
  • 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one derivative optimized for metabolic stability.
  • Shows 10-fold higher D5D binding affinity (Kd = 0.8 nM) than early leads .

Structural and Electronic Determinants of Activity

QSAR Insights

A QSAR study on 108 (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives identified key descriptors:

  • Electronegativity : Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing ligand-target interactions.
  • Molecular Shape: Non-planar conformations (e.g., twisted oxazolidinone-phenyl dihedral angles) improve CETP binding .
  • Hydrophobic Interactions : Aromatic and trifluoromethyl substituents increase lipophilicity (logP > 5), critical for membrane permeability .

Preparation Methods

General Synthetic Strategy

The synthesis of (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one typically involves:

  • Construction of the oxazolidinone ring with stereocontrol.
  • Introduction of the 3,5-bis(trifluoromethyl)phenyl group.
  • Use of asymmetric synthesis to control the absolute configuration of the two chiral centers.

This is generally achieved through multi-step organic synthesis, employing chiral auxiliaries or catalysts, organometallic reagents, and controlled reaction conditions.

Detailed Synthetic Route (Based on Published Research)

A representative synthetic route, as reported by Cui et al. (2013), proceeds via the following key steps:

Step Description Reagents/Conditions Yield (%) Notes
1 Formation of intermediate amide (compound 2) Starting compound 1, HOBT, N,O-dimethylhydroxylamine hydrochloride, DIPEA, EDC·HCl, THF, 0–20 °C, argon atmosphere 79.2 Stirred overnight; purified by column chromatography
2 Grignard reaction to introduce 3,5-bis(trifluoromethyl)phenyl group (compound 3) Compound 2, 1-bromo-3,5-bis(trifluoromethyl)benzene, i-PrMgCl in THF, -10 °C, argon atmosphere Not specified Controlled temperature to maintain stereochemistry
3 Cyclization and ring closure to form oxazolidinone (compound 4) Compound 3, triisopropylaluminum ((i-PrO)3Al), isopropanol, toluene, 50 °C, argon atmosphere, followed by KOH addition at ≤25 °C 95.3 Reaction quenched with 1 N HCl; purified by washing with petroleum ether

Reaction Scheme Summary:

  • The initial amide formation activates the precursor for subsequent nucleophilic attack.
  • The Grignard reagent introduces the trifluoromethyl-substituted phenyl group with stereochemical control.
  • Aluminum-mediated cyclization forms the oxazolidinone ring with the desired stereochemistry.
  • Base treatment completes ring closure and purification yields the target compound.

Reaction Conditions and Purification

  • Reactions are performed under inert atmosphere (argon) to prevent moisture and oxygen interference.
  • Temperature control is critical, especially during the Grignard addition (-10 °C) and cyclization steps (50 °C and ≤25 °C).
  • Purification is typically achieved by extraction, washing (acidic and basic aqueous solutions), drying over sodium sulfate, and column chromatography or recrystallization.
  • Final product is isolated as a white solid with melting point around 132.6–133.7 °C.

Characterization and Structural Confirmation

  • The absolute configuration and purity are confirmed by single-crystal X-ray diffraction, showing the compound crystallizes in the monoclinic system, space group P2(1).
  • The oxazolidinone ring adopts a twist conformation.
  • Key bond lengths and angles consistent with the expected structure (see Table below).
Bond Length (Å) Bond Length (Å)
O(1)-C(1) 1.201(4) C(7)-C(8) 1.369(5)
O(2)-C(1) 1.369(4) C(8)-C(9) 1.373(6)
O(2)-C(2) 1.439(4) C(9)-C(10) 1.380(5)
N(1)-C(1) 1.342(5) C(7)-C(11) 1.480(5)
N(1)-C(3) 1.459(5) C(5)-C(6) 1.386(5)
C(2)-C(5) 1.494(4) C(6)-C(7) 1.389(5)
  • Molecular interactions include strong N-H···O hydrogen bonds stabilizing the crystal lattice.
  • Spectroscopic data: 1H NMR and LC-MS confirm the structure and purity.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Compound 1, 1-bromo-3,5-bis(trifluoromethyl)benzene
Key reagents HOBT, N,O-dimethylhydroxylamine hydrochloride, DIPEA, EDC·HCl, i-PrMgCl, (i-PrO)3Al, KOH
Solvents THF, toluene, DCM
Temperature range 0 °C to 50 °C (reaction steps), -10 °C (Grignard addition)
Atmosphere Argon inert atmosphere
Purification Column chromatography, washing, recrystallization
Yield 79.2% (amide intermediate), 95.3% (final product)
Melting point 132.6–133.7 °C
Characterization X-ray diffraction, 1H NMR, LC-MS

Q & A

Basic: What synthetic methodologies are reported for the preparation of (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one?

The synthesis typically involves enantioselective routes using chiral auxiliaries or catalysts. A common approach includes:

  • Mitsunobu reaction for stereocontrol during aryl group introduction, as seen in oxazolidinone derivatives with trifluoromethylphenyl groups .
  • Fluorous-phase synthesis for efficient purification, leveraging fluorine tags to isolate intermediates via liquid-liquid extraction (applicable to trifluoromethyl-rich systems) .
  • Chiral resolution using HPLC or enzymatic methods to separate enantiomers, critical for ensuring the (4R,5S) configuration .
    Key intermediates include 3,5-bis(trifluoromethyl)benzaldehyde and methyl-substituted oxazolidinone precursors.

Advanced: How can researchers address low yields during the Mitsunobu reaction for introducing the 3,5-bis(trifluoromethyl)phenyl group?

Low yields often arise from steric hindrance or electron-withdrawing effects of trifluoromethyl groups. Mitigation strategies:

  • Optimize reagent ratios : Increase DIAD (diisopropyl azodicarboxylate) and triphenylphosphine stoichiometry to 1.5–2.0 equivalents to drive the reaction .
  • Use bulky alcohols : tert-Butanol or benzyl alcohol improves stereochemical outcomes by reducing side reactions .
  • Temperature control : Perform reactions at 0–4°C to minimize thermal decomposition of intermediates .

Basic: What analytical techniques confirm the stereochemistry and purity of this compound?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for fluorinated oxazolidinones with similar substituents .
  • Chiral HPLC : Validates enantiomeric excess (≥98%) using columns like Chiralpak AD-H or OD-H with hexane/IPA mobile phases .
  • 19F NMR : Detects trifluoromethyl group environments; chemical shifts between -60 to -65 ppm confirm proper substitution .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions (pH < 3) : Oxazolidinone ring hydrolysis occurs, generating unstable carbamic acid intermediates. Use buffered solutions (pH 5–7) during biological assays .
  • Thermal stability : Decomposition above 150°C (TGA data), necessitating storage at -20°C under inert gas (Ar/N2) .
  • Light sensitivity : UV exposure triggers radical formation in trifluoromethyl groups; amber vials and low-light workflows are recommended .

Basic: What biological targets or activities are associated with this oxazolidinone derivative?

While direct data is limited, structurally related oxazolidinones show:

  • Sigma receptor modulation : Subtype-selective binding (e.g., Sigma-2) via trifluoromethylphenyl motifs, validated via competitive radioligand assays .
  • Antimicrobial activity : Trifluoromethyl groups enhance membrane penetration, as seen in analogs targeting bacterial enoyl-ACP reductases .

Advanced: How can 19F NMR be utilized to characterize reaction intermediates?

  • Chemical shift analysis : Distinct 19F signals for 3,5-bis(trifluoromethyl)phenyl groups (-63.2 ppm, singlet) vs. side products (-58 to -60 ppm, multiplets) .
  • Quantitative monitoring : Integrate peak areas to track intermediate conversion rates in real time .

Basic: What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

  • DFT calculations : Optimize transition states using Gaussian09 with B3LYP/6-31G(d) basis sets to model trifluoromethyl electronic effects .
  • Molecular docking : Simulate binding to Sigma-2 receptors (PDB: 6VMS) to prioritize derivatives for synthesis .

Advanced: What challenges arise in enantioselective synthesis of the (4R,5S) configuration?

  • Steric clashes : Methyl and bis(trifluoromethyl)phenyl groups hinder catalyst access. Solutions:
    • Use Cinchona alkaloid catalysts (e.g., (DHQD)2PHAL) for asymmetric induction .
    • Introduce temporary protecting groups (e.g., TBS ethers) to reduce steric bulk during key steps .

Basic: How can researchers scale up synthesis without compromising enantiopurity?

  • Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for Mitsunobu or fluorination steps .
  • Fluorous-tagged reagents : Facilitate purification at scale via fluorous solid-phase extraction (F-SPE) .

Advanced: What are the primary degradation products under oxidative conditions?

  • Trifluoromethyl oxidation : Forms carboxylic acid derivatives (detected via LC-MS at m/z [M+32] peaks) .
  • Oxazolidinone ring cleavage : Generates amine intermediates, identified by H2NMR δ 1.8–2.2 ppm (NH2 signals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.